N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-13-5-2-6-14-15(13)17-16(23-14)19-9-3-4-11(10-19)18-24(20,21)12-7-8-12/h2,5-6,11-12,18H,3-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYGEDYXRFXLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-1,3-Benzothiazol-2-Amine
The foundational step in preparing the target compound involves constructing the 4-methoxybenzothiazole core. This is achieved through a cyclization reaction between 4-methoxyaniline and potassium thiocyanate (KSCN) in the presence of bromine (Br₂) under acidic conditions.
Procedure :
-
Reactants : 4-Methoxyaniline (1.0 equiv), KSCN (1.2 equiv), Br₂ (1.1 equiv), glacial acetic acid.
-
Conditions : The mixture is stirred at 0–5°C for 3 hours, followed by gradual warming to room temperature. The intermediate thiosemicarbazide undergoes cyclization to form 4-methoxy-1,3-benzothiazol-2-amine .
-
Workup : The precipitate is filtered, washed with cold acetic acid, and recrystallized from ethanol to yield a pale-yellow solid (Yield: 68–72%, m.p. 142–145°C).
Key Characterization Data :
-
IR (ATR, cm⁻¹) : 3320 (N-H stretch), 1610 (C=N stretch), 1255 (C-O of methoxy).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.21 (d, J = 8.4 Hz, 1H, H-5), 6.89 (d, J = 8.4 Hz, 1H, H-6), 5.42 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃) .
Chlorination to 2-Chloro-4-Methoxy-1,3-Benzothiazole
The 2-amine group of the benzothiazole core is replaced with a chlorine atom to enable subsequent nucleophilic substitution with piperidine.
Procedure :
-
Reactants : 4-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv), phosphorus oxychloride (POCl₃, 5.0 equiv).
-
Conditions : The mixture is refluxed at 110°C for 6 hours under anhydrous conditions. POCl₃ acts as both a solvent and chlorinating agent .
-
Workup : Excess POCl₃ is evaporated under reduced pressure, and the residue is poured into ice-water. The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated to afford a white crystalline solid (Yield: 85–90%, m.p. 98–101°C).
Key Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, H-5), 7.12 (d, J = 8.4 Hz, 1H, H-6), 3.95 (s, 3H, OCH₃) .
Sulfonylation with Cyclopropanesulfonyl Chloride
The final step involves reacting the primary amine of the piperidine moiety with cyclopropanesulfonyl chloride to form the sulfonamide bond.
Procedure :
-
Reactants : 1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-amine (1.0 equiv), cyclopropanesulfonyl chloride (1.5 equiv), triethylamine (Et₃N, 2.0 equiv), DCM.
-
Conditions : The reaction is stirred at room temperature for 6 hours. Et₃N neutralizes the generated HCl, driving the reaction to completion .
-
Workup : The mixture is washed with water, dried over Na₂SO₄, and purified via recrystallization from methanol to yield the target compound as a white solid (Yield: 82%, m.p. 178–181°C).
Key Characterization Data :
-
IR (ATR, cm⁻¹) : 3280 (N-H), 1340, 1160 (S=O stretches).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (d, J = 8.4 Hz, 1H, H-5), 7.10 (d, J = 8.4 Hz, 1H, H-6), 3.88 (s, 3H, OCH₃), 3.60–3.70 (m, 1H, piperidine H-3), 2.90–3.10 (m, 2H, piperidine H-2, H-6), 1.75–1.95 (m, 4H, piperidine H-4, H-5), 1.20–1.35 (m, 4H, cyclopropane CH₂) .
-
HRMS (ESI) : Calculated for C₁₆H₂₀N₃O₃S₂ [M+H]⁺: 382.0992; Found: 382.0989.
Optimization and Scalability Considerations
Critical parameters influencing yield and purity include:
-
Temperature Control : Excessive heat during chlorination (Step 2) can lead to decomposition of the benzothiazole core.
-
Moisture Sensitivity : All steps involving POCl₃ or sulfonyl chlorides require anhydrous conditions to prevent hydrolysis.
-
Purification Methods : Column chromatography is essential for isolating intermediates, while recrystallization ensures high purity of the final product .
Comparative Analysis of Alternative Routes
While the above method is the most efficient, alternative pathways have been explored:
-
Direct Coupling : Attempts to couple cyclopropanesulfonamide directly to 2-chloro-4-methoxybenzothiazole resulted in <20% yield due to poor nucleophilicity of the sulfonamide .
-
Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to attach piperidine showed moderate success (55% yield) but required costly reagents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Hydroxylated benzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and piperidine derivatives.
Scientific Research Applications
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the cyclopropanesulfonamide group can provide additional stability and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
N-{1-[(1,1-Dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide () Structure: Cyclopropanesulfonamide linked to a piperidine substituted with a sulfonated thianylmethyl group.
N-[1-(3-Chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide () Structure: Piperidine connected to a 3-chloro-5-cyanopyridine ring. Molecular Formula: C₁₄H₁₇ClN₄O₂S Molecular Weight: 340.8 g/mol Key Feature: The electron-withdrawing chloro and cyano groups on the pyridine may enhance binding to targets like kinases or receptors .
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide ()
- Structure : Piperidine-4-carboxamide linked to a 4-methylbenzothiazole and a 4-chlorobenzenesulfonyl group.
- Molecular Formula : C₂₀H₂₀ClN₃O₃S₂
- Molecular Weight : 450.0 g/mol
- Key Feature : The chlorobenzenesulfonyl group increases steric bulk, which may reduce membrane permeability compared to cyclopropanesulfonamide .
(2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide ()
- Structure : Piperidine-2-carboxamide with a benzenesulfonyl group and a 4-methoxyphenylthiazole.
- Molecular Formula : C₂₂H₂₃N₃O₄S₂
- Molecular Weight : ~457.5 g/mol (estimated)
- Key Feature : The benzenesulfonyl group and thiazole substituent may confer distinct pharmacokinetic profiles compared to benzothiazole-based analogs .
Comparative Analysis: Structural and Functional Implications
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron Effects : The 4-methoxy group on the benzothiazole in the target compound may enhance π-stacking interactions compared to electron-withdrawing groups (e.g., Cl, CN in ).
- Lipophilicity : Cyclopropanesulfonamide likely reduces logP compared to aromatic sulfonamides (e.g., ), improving solubility.
Biological Activity
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores the synthesis, biological evaluation, mechanisms of action, and relevant case studies associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3O3S2 |
| Molecular Weight | 401.9 g/mol |
| CAS Number | 2640961-30-2 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole moiety and subsequent coupling with piperidine derivatives. The reaction conditions often utilize solvents like ethanol and may involve catalysts to enhance yield and purity.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. A study reported an IC50 value for certain benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial efficacy .
Anti-inflammatory Properties
Benzothiazole derivatives are also recognized for their anti-inflammatory activities. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, a related compound showed a 57.35% inhibition rate in COX-2 activity, suggesting a potential mechanism for reducing inflammation .
Anticancer Potential
The anticancer properties of benzothiazole derivatives are of particular interest in medicinal chemistry. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to active sites of target enzymes such as COX and other kinases.
- Cellular Uptake : Facilitating entry into cells through specific transport mechanisms.
- Signal Transduction Modulation : Altering pathways involved in cell proliferation and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into various benzothiazole derivatives highlighted their effectiveness against multidrug-resistant bacterial strains. The study found that compounds with structural similarities to this compound demonstrated promising results in inhibiting bacterial growth .
- Anti-inflammatory Activity Evaluation : Another study focused on the anti-inflammatory properties of related benzothiazole compounds, where one derivative exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
Q & A
Q. What are the recommended synthetic routes for N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Preparation of the 4-methoxy-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with methoxy-substituted carbonyl compounds under acidic conditions .
- Step 2 : Functionalization of the piperidine ring at position 3, often achieved through nucleophilic substitution or reductive amination, followed by sulfonylation with cyclopropanesulfonyl chloride .
- Critical Parameters :
- Solvents : Use polar aprotic solvents (e.g., DMF, DCM) for sulfonylation to enhance reactivity.
- Catalysts : Employ triethylamine or DMAP to facilitate sulfonamide bond formation .
- Yield Optimization : Reaction temperatures between 0–5°C during sulfonylation minimize side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons from the benzothiazole moiety (~δ 7.2–8.0 ppm), piperidine methylene signals (δ 2.5–3.5 ppm), and cyclopropane protons (δ 1.0–1.5 ppm) .
- ¹³C NMR : Key signals include the sulfonamide carbonyl (δ ~170 ppm) and methoxy group (δ ~55 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) at 10–100 µM concentrations using spectrophotometric assays (e.g., LOX inhibition via linoleic acid oxidation monitoring at 234 nm) .
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Methodological Answer : SAR strategies include:
- Core Modifications : Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
- Piperidine Substitution : Introduce bulkier groups (e.g., 4-methylpiperidine) to evaluate steric effects on target binding .
- Sulfonamide Variants : Compare cyclopropane sulfonamide with aryl or alkyl sulfonamides using molecular docking to predict binding affinity changes .
- Data Analysis : Use regression models to correlate logP values (calculated via ChemAxon) with cytotoxicity IC₅₀ .
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction:
- Crystallization : Grow crystals via vapor diffusion using ethanol/water mixtures at 4°C .
- Key Metrics : Analyze dihedral angles between the benzothiazole and piperidine rings to confirm spatial orientation.
- Case Study : Similar compounds (e.g., naphthothiazole derivatives) show planar benzothiazole systems with piperidine rings adopting chair conformations .
Q. How to address contradictions in biological data across studies?
- Methodological Answer : Common sources of discrepancies and solutions:
- Assay Variability : Standardize protocols (e.g., fixed incubation times for MTT assays) .
- Solubility Issues : Use DMSO concentrations ≤0.1% in cell-based assays to avoid false negatives .
- Target Selectivity : Perform kinome-wide profiling to identify off-target interactions (e.g., using KinomeScan®) .
- Example : Inconsistent LOX inhibition data may arise from differences in enzyme sources (soybean vs. human recombinant LOX); validate with orthogonal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
